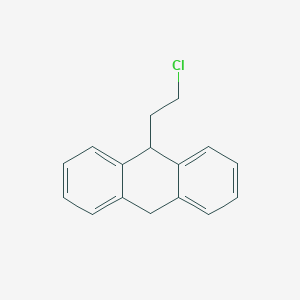
lithium;propylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithium propylbenzene can be synthesized through the reaction of propylbenzene with an organolithium reagent, such as n-butyllithium. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive lithium compound from reacting with moisture or oxygen. The reaction is usually carried out in a non-polar solvent like hexane or diethyl ether at low temperatures to control the reactivity and ensure a high yield of the desired product .
Industrial Production Methods
Industrial production of lithium propylbenzene follows similar synthetic routes but on a larger scale. The process involves the careful handling of organolithium reagents and maintaining an inert atmosphere throughout the reaction. The use of automated systems and advanced monitoring techniques ensures the safety and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Lithium propylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the lithium atom is replaced by other electrophiles such as halogens or alkyl groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones, depending on the reaction conditions and reagents used.
Reduction Reactions: Lithium propylbenzene can be reduced to form hydrocarbons or other reduced derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like halogens (Cl2, Br2) and catalysts such as FeCl3 are commonly used.
Major Products
Substitution: Halogenated or alkylated derivatives of propylbenzene.
Oxidation: Alcohols or ketones.
Reduction: Hydrocarbons or other reduced derivatives.
Scientific Research Applications
Lithium propylbenzene has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, serving as a precursor for various functionalized compounds.
Material Science: The compound is used in the development of new materials, including polymers and advanced composites.
Pharmaceuticals: It is explored for its potential in the synthesis of pharmaceutical intermediates and active compounds.
Catalysis: Lithium propylbenzene is used in catalytic processes to enhance reaction rates and selectivity.
Mechanism of Action
The mechanism of action of lithium propylbenzene involves its reactivity as an organolithium compound. It acts as a strong nucleophile, attacking electrophilic centers in various substrates. The lithium atom facilitates the formation of carbon-lithium bonds, which can be further manipulated through subsequent reactions. The compound’s reactivity is influenced by the electronic and steric effects of the propylbenzene moiety .
Comparison with Similar Compounds
Similar Compounds
Lithium Phenylacetylene: Another organolithium compound with similar reactivity but different structural features.
Lithium Butylbenzene: Similar in structure but with a butyl group instead of a propyl group.
Lithium Ethylbenzene: Similar in structure but with an ethyl group instead of a propyl group.
Uniqueness
Lithium propylbenzene is unique due to the specific electronic and steric effects imparted by the propyl group. These effects influence its reactivity and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis and industrial applications .
Properties
CAS No. |
64740-46-1 |
|---|---|
Molecular Formula |
C9H11Li |
Molecular Weight |
126.2 g/mol |
IUPAC Name |
lithium;propylbenzene |
InChI |
InChI=1S/C9H11.Li/c1-2-6-9-7-4-3-5-8-9;/h3-5,7-8H,1-2,6H2;/q-1;+1 |
InChI Key |
SDPHGBHFBVZLFM-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].[CH2-]CCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


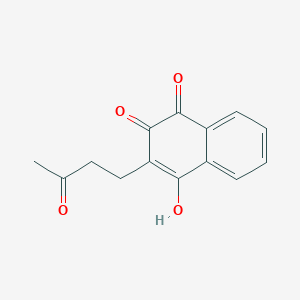
![2-[(Methanesulfonyl)oxy]ethyl hexadecanoate](/img/structure/B14495380.png)
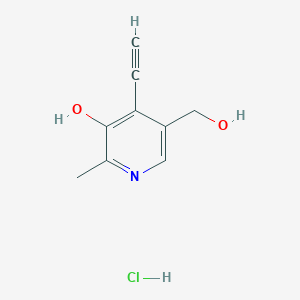
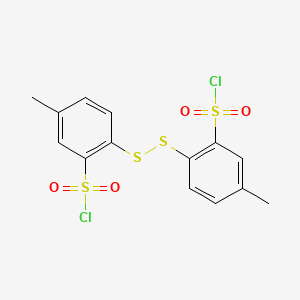
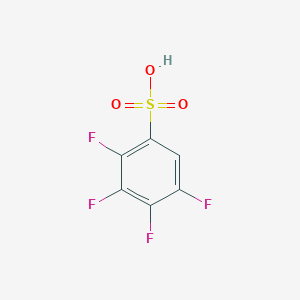
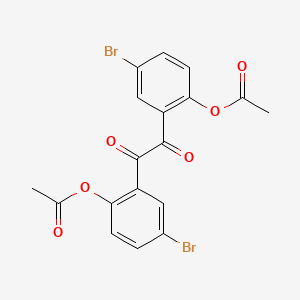
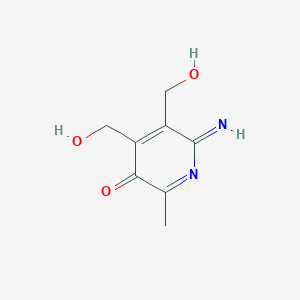
![2,4,6-Tris[(2,4,6-tribromophenyl)sulfanyl]-1,3,5-triazine](/img/structure/B14495436.png)


![3-Methyl-5-[(oxiran-2-yl)methoxy]-1,2-benzoxazole](/img/structure/B14495442.png)
![7-[4-(3-Hydroxyoctyl)-2,5-dioxo-1,3,4-thiadiazolidin-3-YL]heptanoic acid](/img/structure/B14495444.png)
![Trimethyl[(2-methyl-2,4-diphenylpent-4-en-1-yl)oxy]silane](/img/structure/B14495450.png)
